molecular formula C18H17ClN6 B12220762 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12220762
M. Wt: 352.8 g/mol
InChI Key: XHRYKXXYJFAVRG-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core with a 4-chlorophenyl group and a cyclohexyl group attached, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-keto ester.

    Cyclization to form the triazole ring: The pyrazole intermediate undergoes cyclization with an appropriate nitrile to form the triazole ring.

    Introduction of the pyrimidine ring: The triazole intermediate is then reacted with a suitable reagent to form the pyrimidine ring, completing the core structure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as enzymes. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives. These compounds share the same core structure but differ in the substituents attached to the core. Some examples include:

  • 7-(4-methylphenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(4-fluorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties .

Biological Activity

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound belonging to the class of pyrazolo-triazolo-pyrimidines. This compound exhibits a unique molecular structure that integrates multiple aromatic and nitrogen-containing rings, which contributes to its diverse biological activities. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound can be achieved through various chemical transformations. The general approach involves the cyclocondensation of appropriate precursors containing pyrazole and triazole moieties. The structural complexity allows for modifications that can enhance biological activity.

Biological Activities

Research indicates that compounds within this class exhibit significant biological activities including:

  • Anticancer Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds related to this structure have been evaluated against various cancer cell lines such as MCF-7 and HCT-116, demonstrating IC50 values in the low micromolar range .
  • Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against bacteria and fungi. This is attributed to their ability to interfere with microbial cell functions .
  • Anti-inflammatory Effects : Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .
  • Antiviral Activity : Recent studies have highlighted the potential of pyrazolo-triazolo-pyrimidines as antiviral agents against SARS-CoV-2. Certain analogs demonstrated significant inhibition of viral protease activity with IC50 values lower than those of standard antiviral drugs like Lopinavir .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's potency against various targets. For example, substituents such as halogens significantly affect binding affinity and biological activity .
  • Cyclohexyl Group : The cyclohexyl moiety contributes to lipophilicity and potentially improves bioavailability compared to other derivatives lacking such groups. This structural feature is crucial for enhancing cellular uptake and overall efficacy.

Case Studies

  • Anticancer Activity Study : In a study evaluating the anticancer properties of pyrazolo-triazolo-pyrimidine derivatives against MCF-7 cells, compound variants showed IC50 values ranging from 0.24 µM to 6.05 µM. These findings suggest a strong correlation between structural modifications and enhanced cytotoxicity against breast cancer cells .
  • Antiviral Evaluation : A molecular docking study assessed the binding affinity of synthesized compounds against SARS-CoV-2 main protease. Compounds exhibited IC50 values ranging from 1.2 µM to 2.34 µM with selectivity indices significantly higher than traditional protease inhibitors, indicating their potential as antiviral agents in COVID-19 treatment strategies .

Properties

Molecular Formula

C18H17ClN6

Molecular Weight

352.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H17ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-23-22-16(24(18)11-20-17)12-4-2-1-3-5-12/h6-12H,1-5H2

InChI Key

XHRYKXXYJFAVRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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